An In-Depth Technical Guide to 6-bromo-1,8-naphthyridin-4(1H)-one (CAS: 1150618-43-1): A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 6-bromo-1,8-naphthyridin-4(1H)-one (CAS: 1150618-43-1): A Scaffold for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 6-bromo-1,8-naphthyridin-4(1H)-one. This molecule, built upon the privileged 1,8-naphthyridine scaffold, represents a significant starting point for the development of novel therapeutics.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine skeleton is a nitrogen-containing heterocyclic system that has garnered immense interest in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and pi-stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a bromine atom at the 6-position of the 1,8-naphthyridin-4(1H)-one core, as in the topic compound, provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. A patent has suggested the potential use of bromo-substituted 1,8-naphthyridinones in the treatment of allergic reactions and inflammation[1].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 6-bromo-1,8-naphthyridin-4(1H)-one is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1150618-43-1 | PubChem[2] |
| Molecular Formula | C₈H₅BrN₂O | PubChem[2] |
| Molecular Weight | 225.04 g/mol | PubChem[2] |
| IUPAC Name | 6-bromo-1H-1,8-naphthyridin-4-one | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Safety and Handling: 6-bromo-1,8-naphthyridin-4(1H)-one is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one: A Proposed Protocol via the Gould-Jacobs Reaction
Proposed Synthetic Pathway
The synthesis involves two key steps: the initial condensation of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Caption: Proposed Gould-Jacobs synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (1 equivalent).
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Add ethanol as the solvent.
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Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 6-bromo-1,8-naphthyridin-4(1H)-one
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In a high-temperature reaction vessel, place the purified diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate from Step 1.
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Add a high-boiling solvent such as Dowtherm A.
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Heat the mixture to approximately 250 °C with vigorous stirring.
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Maintain this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation.
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Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry under vacuum.
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Further purification can be achieved by recrystallization.
Potential Application as a PARP Inhibitor
The structural motif of a bicyclic heteroaromatic lactam, as present in 6-bromo-1,8-naphthyridin-4(1H)-one, is a key feature in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This suggests that 6-bromo-1,8-naphthyridin-4(1H)-one is a promising candidate for investigation as a PARP inhibitor.
The Role of PARP in DNA Repair and Cancer Therapy
PARP1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[2]. When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are essential for homologous recombination, a major pathway for double-strand break repair), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to cytotoxic double-strand breaks (DSBs). In the absence of functional homologous recombination, these DSBs cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is the basis for the clinical use of PARP inhibitors in BRCA-mutant cancers[7][8].
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Experimental Workflow for Evaluating PARP Inhibition
To test the hypothesis that 6-bromo-1,8-naphthyridin-4(1H)-one is a PARP inhibitor, a series of in vitro assays can be performed.
Caption: Experimental workflow for the evaluation of 6-bromo-1,8-naphthyridin-4(1H)-one as a PARP inhibitor.
Detailed Protocols for In Vitro Evaluation
Protocol 1: Biochemical PARP1 Activity Assay (Chemiluminescent)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.
Materials:
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PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or similar)
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Recombinant human PARP1 enzyme
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Histone-coated 96-well plates
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Biotinylated NAD+
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Activated DNA
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6-bromo-1,8-naphthyridin-4(1H)-one (dissolved in DMSO)
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Known PARP inhibitor (e.g., Olaparib) as a positive control
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Streptavidin-HRP conjugate
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Chemiluminescent substrate
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Luminometer
Procedure:
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Prepare a serial dilution of 6-bromo-1,8-naphthyridin-4(1H)-one in assay buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (DMSO).
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To the wells of the histone-coated 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound dilutions.
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Initiate the reaction by adding biotinylated NAD+.
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Incubate the plate at room temperature for 1 hour to allow for the PARylation of histones.
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Wash the plate to remove unincorporated reagents.
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Add Streptavidin-HRP to each well and incubate for 30 minutes. The Streptavidin-HRP will bind to the biotinylated PAR chains.
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Wash the plate to remove unbound Streptavidin-HRP.
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Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
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The intensity of the light signal is proportional to the PARP1 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell-Based Viability Assay in BRCA-Deficient Cancer Cells
This assay assesses the cytotoxic effect of the compound, leveraging the principle of synthetic lethality in cells with compromised DNA repair.
Materials:
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BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
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Wild-type control cell line (e.g., MCF-7)
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Complete cell culture medium
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6-bromo-1,8-naphthyridin-4(1H)-one (dissolved in DMSO)
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Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric/fluorometric assays)
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Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Seed the BRCA-deficient and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of 6-bromo-1,8-naphthyridin-4(1H)-one in cell culture medium.
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Treat the cells with the compound dilutions and include a vehicle control (DMSO).
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Incubate the plates for 72-96 hours.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for signal development.
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Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
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The signal is proportional to the number of viable cells. Calculate the percent viability for each concentration and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is indicative of synthetic lethality.
Conclusion and Future Directions
6-bromo-1,8-naphthyridin-4(1H)-one is a versatile chemical entity with significant potential in drug discovery. Its synthesis is accessible through established methods like the Gould-Jacobs reaction. The structural similarity of its core to known PARP inhibitors makes it a compelling candidate for investigation in the field of oncology, particularly for cancers with deficiencies in DNA repair. The protocols detailed in this guide provide a clear roadmap for researchers to synthesize and evaluate the biological activity of this compound and its future derivatives. Further exploration of this scaffold, including the synthesis of analogues to establish structure-activity relationships, could lead to the discovery of novel and potent therapeutic agents.
References
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PubChem. (n.d.). 6-bromo-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Merck Index. (n.d.). Gould-Jacobs Reaction. Royal Society of Chemistry. Retrieved from [Link]
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Wojciechowski, J., & Mrozek, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7257. Retrieved from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Bio-protocol. (2019). PARP activity assay. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 358. Retrieved from [Link]
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Hospital Healthcare Europe. (2025). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Google Patents. (n.d.). WO2020006016A1 - Naphthyridinone compounds useful as t cell activators.
- Google Patents. (n.d.). CA1256105A - Substituted 1,8-naphthyridinones, processes for their preparation and pharmaceutical compositions containing them.
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Pant, S., et al. (2019). PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer. Cancer Discovery, 9(6), 722-737. Retrieved from [Link]
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Jazaeri, A. A., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 415-421. Retrieved from [Link]
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Ovarian Cancer Research Alliance. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
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Rottenberg, S., et al. (2021). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. Journal of Experimental & Clinical Cancer Research, 40(1), 231. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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